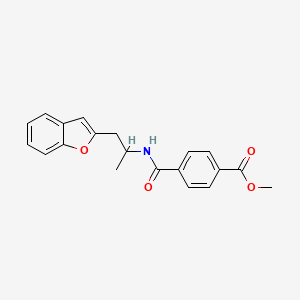

Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[1-(1-benzofuran-2-yl)propan-2-ylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13(11-17-12-16-5-3-4-6-18(16)25-17)21-19(22)14-7-9-15(10-8-14)20(23)24-2/h3-10,12-13H,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVROXFUZPLSFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via an alkylation reaction using a suitable alkylating agent.

Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate has several scientific research applications, including:

Medicinal Chemistry: Benzofuran derivatives are known for their potential as anticancer, antiviral, and antibacterial agents.

Materials Science: Benzofuran derivatives can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: This compound can be used as a probe to study biological processes and molecular interactions involving benzofuran moieties.

Mechanism of Action

The mechanism of action of methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, leading to modulation of their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Moieties

A key structural analogue is Methyl 4-(furan-2-ylmethyl)benzoate (3v) (C₁₃H₁₂O₃, MW: 216.23 g/mol), which replaces the benzofuran-propan-2-yl carbamoyl group with a furan-2-ylmethyl substituent . Synthesis of 3v via palladium-catalyzed coupling achieved a 79% yield, suggesting efficient methodology for such derivatives .

Table 1: Heterocyclic Analogues Comparison

| Compound | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Synthesis Yield |

|---|---|---|---|---|

| Target Compound | Benzofuran | C₁₉H₁₇NO₄ | 323.35 | Not Reported |

| Methyl 4-(furan-2-ylmethyl)benzoate | Furan | C₁₃H₁₂O₃ | 216.23 | 79% |

Derivatives with Modified Substituent Patterns

Impurity derivatives from pharmaceutical synthesis, such as 1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic Acid (C₂₇H₂₄N₂O₄, MW: 440.49 g/mol) and Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate (C₁₅H₁₃BrO₂, MW: 305.17 g/mol), highlight substituent-driven diversity . The former incorporates a biphenyl-carboxylic acid system, enhancing polarity and hydrogen-bonding capacity, while the latter’s bromine atom introduces reactivity for further functionalization.

Table 2: Substituent-Modified Derivatives

Comparative Physicochemical and Pharmacological Data

- Lipophilicity : The target compound’s methyl ester and benzofuran group likely increase logP compared to the more polar biphenyl-carboxylic acid impurity.

- Synthetic Accessibility : The palladium-catalyzed method for 3v contrasts with the SN2-driven bromination pathways implied for brominated biphenyls .

- Stability : Bromine in Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate may confer instability under nucleophilic conditions, whereas the carbamoyl group in the target compound enhances hydrolytic resistance compared to esters.

Biological Activity

Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 337.375 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of both carbamate and benzoate functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with active sites on target proteins, potentially leading to:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation, resulting in cell cycle arrest and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it could possess antimicrobial properties against various pathogens, although specific mechanisms remain to be fully elucidated.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, benzofuran derivatives have been shown to inhibit cancer cell growth in vitro by interfering with cell signaling pathways associated with proliferation and survival .

Antimicrobial Activity

Several studies have explored the antimicrobial potential of benzofuran derivatives. For example, a study screening various compounds for activity against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 100–400 µg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising avenue for further investigation.

Case Studies

- Inhibition Studies : A study investigating the inhibition of specific enzymes by benzofuran derivatives demonstrated that these compounds could effectively reduce enzyme activity linked to tumor progression. The findings support the hypothesis that this compound may function similarly.

- Synergistic Effects : Another research effort focused on developing multi-agent formulations incorporating benzofuran compounds showed enhanced antimicrobial effects when combined with other agents. This suggests that this compound could be effective in combination therapies .

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C20H19NO4 | 337.375 | Anticancer, Antimicrobial (potentially) |

| Benzofuran Derivative A | C18H16N2O3 | 304.34 | Anticancer (inhibits growth in vitro) |

| Benzofuran Derivative B | C17H15N3O3 | 305.32 | Antimicrobial (MIC: 200 µg/mL against Gram-positive bacteria) |

Q & A

Q. What are the standard synthetic routes for Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

Benzofuran core formation via cyclization of substituted phenols with propargyl alcohols under acidic conditions.

Carbamoyl linkage introduction by reacting the benzofuran-2-ylpropan-2-amine intermediate with methyl 4-(chlorocarbonyl)benzoate in anhydrous dichloromethane (DCM) at 0–5°C.

Esterification under reflux with methanol and catalytic sulfuric acid.

Key optimization factors:

- Temperature control (e.g., low temps prevent carbamoyl decomposition) .

- Solvent choice (polar aprotic solvents enhance carbamoylation yields) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .

- NMR : and NMR (in CDCl) identify substituents (e.g., benzofuran protons at δ 6.8–7.5 ppm, ester carbonyl at ~168 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~380–400 g/mol) .

Q. What preliminary biological activity screening methods are recommended?

Methodological Answer:

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Targeted studies : Fluorescence polarization assays to evaluate binding to cyclooxygenase (COX-2) or kinase targets .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity?

Methodological Answer: Discrepancies in activity (e.g., COX-2 inhibition vs. lack of efficacy) may arise from conformational flexibility.

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Esterase resistance : Replace methyl ester with tert-butyl or pivaloyloxymethyl (POM) groups to reduce hydrolysis .

- Deuterium labeling : Substitute labile protons (e.g., carbamoyl N–H) with deuterium to slow CYP450-mediated metabolism .

- Prodrug design : Introduce phosphonate or glycoside moieties for targeted release .

Q. How do substituent variations on the benzofuran ring affect structure-activity relationships (SAR)?

Methodological Answer:

- Electron-withdrawing groups (e.g., nitro at C6): Enhance antimicrobial activity but reduce solubility .

- Methoxy groups (C5/C6): Improve solubility and modulate π-π stacking with aromatic enzyme residues .

- Thiophene vs. benzofuran : Thiophene analogs show higher logP values but lower thermal stability .

Q. What computational methods predict the compound’s pharmacokinetic profile?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB penetration, and CYP inhibition .

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

- QSAR models : Train models using datasets of benzofuran derivatives to predict IC values .

Q. How can synthetic scalability challenges be addressed without compromising purity?

Methodological Answer:

- Flow chemistry : Continuous-flow reactors reduce reaction times and improve mixing for carbamoylation steps .

- Automated purification : Flash chromatography systems with UV detection ensure consistent purity (>95%) .

- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility values across studies?

Methodological Answer:

Q. Why do some studies report high cytotoxicity while others show low toxicity?

Methodological Answer:

- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HepG2) due to differences in metabolic enzyme expression .

- Assay interference : Pre-treat compounds with serum albumin to account for nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.